ethyl 5-{[(4-bromothiophen-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
ETHYL 5-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a thienyl group, and a carboxylate ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the Thienyl Group: The thienyl group is introduced via a coupling reaction, such as Suzuki–Miyaura coupling, which involves the reaction of a thienyl boronic acid with a halogenated pyrazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thienyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Sulfur-Containing Pyrazoles: Compounds with similar sulfur-containing heterocycles.
Uniqueness
ETHYL 5-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its combination of a pyrazole ring, a thienyl group, and an ester functionality, which confer specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C12H12BrN3O3S |
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Molecular Weight |
358.21 g/mol |
IUPAC Name |
ethyl 5-[(4-bromothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12BrN3O3S/c1-3-19-12(18)8-5-14-16(2)10(8)15-11(17)9-4-7(13)6-20-9/h4-6H,3H2,1-2H3,(H,15,17) |
InChI Key |
MOVRFUMQHQYDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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